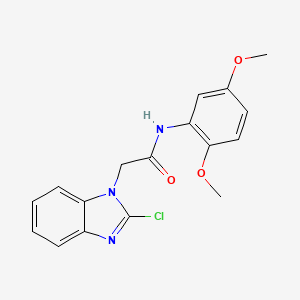![molecular formula C16H19N5O3 B11488683 Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488683.png)
Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-メトキシフェニル)-5-メチル-4,7-ジヒドロテトラゾロ[1,5-a]ピリミジン-6-カルボン酸イソプロピルエステル: は、テトラゾロピリミジン類に属する複雑な有機化合物です。この化合物は、テトラゾール環がピリミジン環に縮合したユニークな構造を特徴とし、メトキシフェニル基、メチル基、カルボン酸エステルなどのさまざまな置換基が含まれています。
製法
合成経路と反応条件
7-(3-メトキシフェニル)-5-メチル-4,7-ジヒドロテトラゾロ[1,5-a]ピリミジン-6-カルボン酸イソプロピルエステルの合成は、通常、複数の段階を伴います。
テトラゾール環の形成: テトラゾール環は、適切なニトリルをアジ化ナトリウムと酸性条件下で環化させることで合成できます。
ピリミジン環の形成: ピリミジン環は、β-ジカルボニル化合物とグアニジン誘導体を縮合させることで合成できます。
テトラゾール環とピリミジン環の縮合: テトラゾール環とピリミジン環は、適切な前駆体を含む環化反応によって縮合されます。
置換基の導入: メトキシフェニル基、メチル基、カルボン酸エステルは、適切な試薬と条件を用いたさまざまな置換反応によって導入されます。
工業的製造方法
この化合物の工業的製造には、高い収率と純度を確保するための最適化された合成経路が用いられる場合があります。これには、連続フロー化学、マイクロ波支援合成、ハイスループットスクリーニングなどの高度な技術を用いて、最も効率的な反応条件を特定することが含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を受ける可能性があり、対応するキノンを生成します。
還元: テトラゾール環で還元反応が起こり、アミン誘導体に変化する可能性があります。
置換: この化合物は、カルボン酸エステルで求核置換反応を受ける可能性があり、さまざまな誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な求核剤には、アミン、アルコール、チオールがあります。
生成される主な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: さまざまなエステル誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新しい材料の開発が可能になります。
生物学
生物学では、この化合物は、潜在的な生物活性を研究しています。カルボキシレート基を模倣することが知られているテトラゾール環の存在により、酵素阻害研究の候補となります。
医学
医学では、この化合物は、潜在的な治療的用途について調査されています。テトラゾール環は、薬剤によく見られるカルボン酸の生体異性体です。これにより、この化合物は、薬剤開発の候補となります。
産業
産業では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。そのユニークな構造により、特定の用途に合わせて材料の特性を変更することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of a β-dicarbonyl compound with a guanidine derivative.
Fusion of Tetrazole and Pyrimidine Rings: The tetrazole and pyrimidine rings are fused together through a cyclization reaction involving a suitable precursor.
Introduction of Substituents: The methoxyphenyl group, methyl group, and carboxylate ester are introduced through various substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound is studied for its potential biological activity. The presence of the tetrazole ring, which is known to mimic carboxylate groups, makes it a candidate for enzyme inhibition studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The tetrazole ring is a bioisostere of carboxylic acids, which are commonly found in drugs. This makes the compound a potential candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties to suit specific applications.
作用機序
7-(3-メトキシフェニル)-5-メチル-4,7-ジヒドロテトラゾロ[1,5-a]ピリミジン-6-カルボン酸イソプロピルエステルの作用機序は、特定の分子標的との相互作用を伴います。テトラゾール環は、カルボキシレート基を模倣することができ、カルボキシレートを認識する酵素や受容体に結合できます。この結合は、酵素活性を阻害したり、受容体の機能を調節したりすることで、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
テトラゾロピリミジン誘導体: テトラゾール環とピリミジン環が類似した化合物。
メトキシフェニル誘導体: メトキシフェニル基が類似した化合物。
カルボン酸エステル: カルボン酸エステル基が類似した化合物。
独自性
7-(3-メトキシフェニル)-5-メチル-4,7-ジヒドロテトラゾロ[1,5-a]ピリミジン-6-カルボン酸イソプロピルエステルは、官能基の特定の組み合わせと縮合したテトラゾール-ピリミジン環系によってユニークです。
特性
分子式 |
C16H19N5O3 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC名 |
propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O3/c1-9(2)24-15(22)13-10(3)17-16-18-19-20-21(16)14(13)11-6-5-7-12(8-11)23-4/h5-9,14H,1-4H3,(H,17,18,20) |
InChIキー |
KENMKQYKHIVTAB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-[4-(Benzyloxy)phenyl]-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11488604.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[(2-phenylethyl)carbamoyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11488622.png)
![N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11488627.png)
![ethyl 2-({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488634.png)
![2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B11488642.png)
![1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488647.png)

![6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11488660.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone](/img/structure/B11488662.png)

![ethyl 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488675.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B11488682.png)
![[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester](/img/structure/B11488688.png)
![N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B11488693.png)
